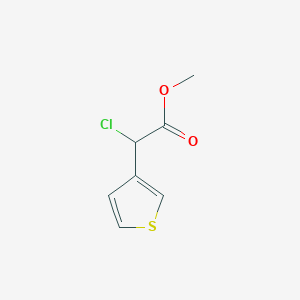

Methyl 2-chloro-2-(thiophen-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZACWNBGIHSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Thiophen-3-yl Acetic Acid Derivatives

A common and efficient synthetic route involves the chlorination of thiophen-3-yl acetic acid or its esters. The general approach is:

- Starting Material: Thiophen-3-yl acetic acid or its methyl ester.

- Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

- Reaction Conditions: The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by esterification with methanol to yield the methyl ester with a chloro substituent at the alpha position.

This method is favored for its relatively high yield and purity, making it suitable for scale-up in industrial applications. The reaction proceeds via the formation of an acid chloride intermediate, which under methanolysis conditions forms the methyl ester. The alpha-chlorination typically occurs through electrophilic substitution facilitated by the reagents used.

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Thiophen-3-yl acetic acid + SOCl2 | Conversion to acid chloride | Formation of thiophen-3-yl acetyl chloride |

| 2 | Acid chloride + Methanol | Esterification | Methyl 2-chloro-2-(thiophen-3-yl)acetate |

This route is highlighted in commercial product descriptions and synthetic protocols due to its straightforwardness and reproducibility.

Chlorination via Alpha-Halogenation of Methyl Thiophen-3-ylacetate

Another approach involves the alpha-halogenation of methyl thiophen-3-ylacetate using chlorinating agents:

- Starting Material: Methyl thiophen-3-ylacetate.

- Chlorinating Agents: N-chlorosuccinimide (NCS) or similar electrophilic chlorine sources.

- Mechanism: The alpha position to the ester carbonyl is activated for electrophilic substitution. NCS selectively chlorinates this position under controlled conditions.

This method is beneficial for selective chlorination without affecting the thiophene ring or other sensitive functionalities. It allows for late-stage functionalization, which is advantageous in complex molecule synthesis.

| Parameter | Details |

|---|---|

| Chlorinating Agent | N-chlorosuccinimide (NCS) |

| Solvent | Typically inert solvents like dichloromethane or acetonitrile |

| Temperature | Controlled low to moderate temperatures (0–25°C) |

| Selectivity | High alpha-chlorination with minimal side reactions |

This method is supported by synthetic strategies reported in related heterocyclic compound preparations where selective chlorination is critical.

Multi-Step Synthetic Routes Involving Protected Intermediates

In advanced synthetic schemes, particularly those aimed at preparing intermediates for pharmaceutical actives, the preparation of this compound may involve:

- Protection of Amino or Carboxyl Groups: To prevent side reactions during chlorination or ring formation.

- Decarboxylation and Functional Group Transformations: For example, starting from methyl 3-amino-4-methylthiophene-2-carboxylate, decarboxylation and subsequent chlorination steps are employed.

- Early Chlorination: Chlorination of the thiophene moiety early in the synthetic sequence improves yield and purity by avoiding late-stage chlorination that produces impurities.

- Avoidance of Unstable Intermediates: The improved process avoids unstable intermediates and reduces purification steps, enhancing scalability.

This approach is detailed in patent literature focusing on benzimidazol thienylamine derivatives, where this compound or related intermediates are crucial.

| Step | Description | Advantage |

|---|---|---|

| 1 | Early chlorination of thiophene ring | Higher purity, fewer impurities |

| 2 | Protection of reactive groups | Prevents side reactions |

| 3 | Controlled cyclization and functionalization | Improved yield and scalability |

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Reactivity: The chloro group at the alpha position is highly electrophilic, enabling further nucleophilic substitution reactions, which is exploited in pharmaceutical synthesis.

- Purity and Yield: Early chlorination strategies reduce by-product formation and improve the overall yield and purity of the target compound.

- Scalability: Processes employing thionyl chloride and methanol esterification are industrially scalable and reproducible.

- Safety: Handling of chlorinating agents like SOCl2 and NCS requires controlled conditions due to their corrosive and reactive nature.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-chloro-2-(thiophen-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Substitution: Various substituted thiophene derivatives.

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Methyl 2-hydroxy-2-(thiophen-3-yl)acetate.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-2-(thiophen-3-yl)acetate serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures.

Medicinal Chemistry

Research indicates that compounds derived from this compound exhibit potential pharmacological activities. For example, derivatives have been investigated for their anti-inflammatory and analgesic properties. Case studies have highlighted the development of novel anti-cancer agents based on this scaffold, demonstrating its utility in drug design .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(thiophen-3-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Methyl 2-thienyl acetate (C₇H₈O₂S)

- Key Difference : Lacks the α-chlorine substituent.

- Impact : The absence of chlorine reduces electrophilicity at the α-carbon, making it less reactive in nucleophilic substitution reactions compared to the chlorinated analog.

- Safety : Requires precautions for inhalation and skin contact, with a molecular weight of 156.2 g/mol .

Methyl 2-diazo-2-(thiophen-3-yl)acetate

- Key Difference : Substitutes chlorine with a diazo (–N₂) group.

- Impact : The diazo group enables cycloaddition and photolytic reactions, as demonstrated in the synthesis of alkenyl nitriles .

Aromatic Ring Modifications

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (C₉H₇Cl₃O₂)

- Key Difference : Replaces thiophene with a 2,3-dichlorophenyl group.

- It has a higher molecular weight (253.51 g/mol) and distinct CCS profiles compared to the thiophene analog .

Methyl 2-chloro-2-(3,4,5-trifluorophenyl)acetate

- Key Difference : Features a trifluorophenyl group instead of thiophene.

Ester vs. Acid Derivatives

Thiophene-2-acetic Acid (C₆H₆O₂S)

- Key Difference : Carboxylic acid (–COOH) replaces the ester (–COOCH₃).

- Impact : Increased polarity and acidity (pKa ~4–5) enhance solubility in aqueous media, making it suitable for coordination chemistry or salt formation .

Biological Activity

Methyl 2-chloro-2-(thiophen-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the implications of its use in medicinal chemistry, particularly focusing on its pharmacological effects.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the chloro group contributes to its reactivity and potential as a pharmacophore. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetyl chloride in the presence of a base. This process can be optimized through various reaction conditions to improve yield and purity.

Antimicrobial Activity

Research indicates that compounds with thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related thiophene compounds have been reported in the range of 0.22 to 0.25 μg/mL, suggesting potent activity against pathogens .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar compounds can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| SAHA (Vorinostat) | MCF-7 | 0.15 ± 0.02 |

| Compound X | K562 | TBD |

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes linked to disease processes. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative disorders . This inhibition suggests that this compound could be explored further for therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on thiophene derivatives highlighted their effectiveness against resistant bacterial strains, with some compounds showing enhanced activity compared to standard antibiotics .

- Cytotoxicity Screening : In a comparative analysis, this compound was tested alongside other thiophene-based compounds against various cancer cell lines. Results indicated that modifications to the thiophene ring could significantly influence cytotoxic potency .

- Mechanistic Insights : Research into the mechanism of action revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl 2-chloro-2-(thiophen-3-yl)acetate, and how can reaction conditions be optimized to minimize side products?

- Methodology : A typical approach involves nucleophilic substitution of a diazo intermediate. For example, methyl 2-(thiophen-3-yl)acetate can be chlorinated using reagents like HCl or SOCl₂ under controlled conditions. Column chromatography (e.g., Biotage systems with silica gel and gradients of pentane/EtOAc) is critical for purification . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to suppress competing pathways (e.g., over-chlorination).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters, such as methyl 2-thienylacetate?

- Methodology :

- ¹H NMR : The chloro-substituted carbon (C-Cl) adjacent to the ester carbonyl deshields neighboring protons, causing distinct splitting patterns. For example, the thiophene ring protons in this compound exhibit coupling constants (e.g., J = 5.0 Hz) differing from non-chlorinated analogs .

- ¹³C NMR : The quaternary carbon bearing Cl appears at ~165 ppm, absent in non-chlorinated analogs .

- IR : A strong C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) confirm functionality .

Q. What crystallization strategies are effective for resolving diastereomers or conformational isomers of derivatives of this compound?

- Methodology : Use solvent systems with polarity gradients (e.g., ethyl acetate/hexane). For example, diastereomers of cyclopropanated tetrahydro-β-carbolines derived from similar esters were separated via fractional crystallization in ethyl acetate, leveraging differences in solubility .

Advanced Research Questions

Q. How can computational tools (e.g., SHELX, ORTEP) resolve discrepancies in X-ray crystallographic data for this compound derivatives?

- Methodology :

- SHELXL : Refine anisotropic displacement parameters to validate molecular geometry. For example, SHELXL’s robust refinement algorithms can correct for twinning or disorder in thiophene-containing structures .

- ORTEP-3 : Visualize anisotropic thermal ellipsoids to identify misassigned atoms or unresolved solvent molecules. The GUI allows rapid adjustment of crystallographic models .

- Validation : Use PLATON or CheckCIF to flag outliers in bond lengths/angles .

Q. What mechanistic insights explain the regioselectivity of cyclopropanation reactions involving this compound?

- Methodology :

- Lewis Acid Catalysis : AlCl₃ or BF₃·Et₂O polarizes the ester carbonyl, stabilizing transition states for nucleophilic attack. For example, indole additions to cyclopropylidene esters proceed via Michael adducts, with regioselectivity governed by steric and electronic effects of the thiophene ring .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-determining steps .

Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Substrate Design : Introduce electron-withdrawing groups (e.g., Br at thiophene C2) to enhance oxidative addition in Pd-catalyzed couplings. For example, brominated thiophene esters underwent Suzuki coupling with arylboronic acids in 1,2-dimethoxyethane/H₂O, yielding biaryl products .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict coupling efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for azide substitutions on this compound: How can reaction variables be standardized?

- Resolution :

- Phase Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) to enhance NaN₃ solubility in biphasic systems (e.g., CH₂Cl₂/H₂O), improving yields to >80% .

- Temperature Control : Maintain ≤40°C to avoid decomposition of reactive intermediates .

Q. Conflicting NMR assignments for thiophene protons in this compound: What validation methods ensure accuracy?

- Resolution :

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals. For example, HSQC confirmed thiophene C-H correlations at δ 7.35–7.44 ppm .

- Crystallographic Validation : Compare experimental NMR shifts with those predicted from X-ray structures .

Applications in Drug Discovery

Q. What strategies enable the use of this compound as a building block for protease inhibitors (e.g., BoNT/A)?

- Methodology :

- Scaffold Diversification : Introduce fluorinated indole moieties via Pd-catalyzed cross-coupling to enhance binding to zinc endopeptidases. For example, fluoro-substituted analogs showed IC₅₀ values <1 µM against BoNT/A .

- SAR Studies : Modify the ester group (e.g., hydrolysis to carboxylic acid) to improve pharmacokinetic properties .

Tables

| Crystallographic Software | Function | Reference |

|---|---|---|

| SHELXL | Refinement of anisotropic parameters | |

| ORTEP-3 | Visualization of thermal ellipsoids | |

| WinGX | Comprehensive crystallographic analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.